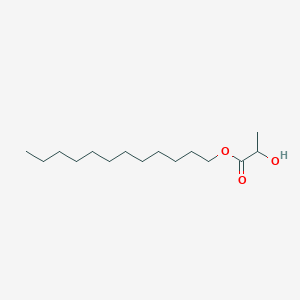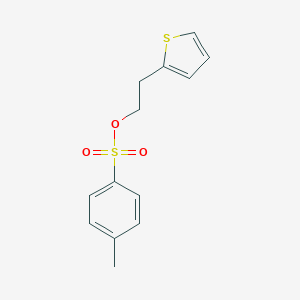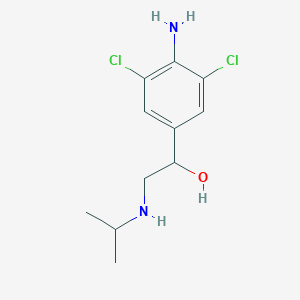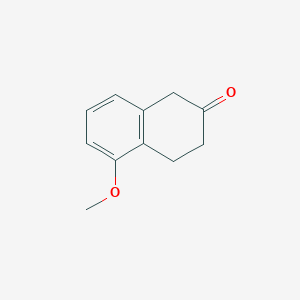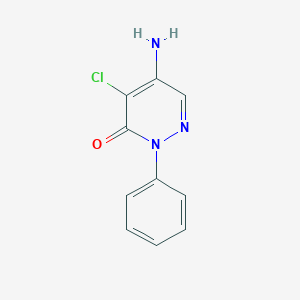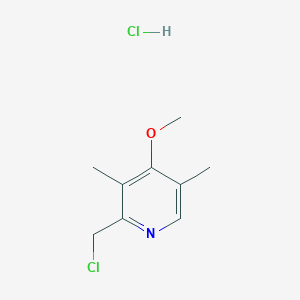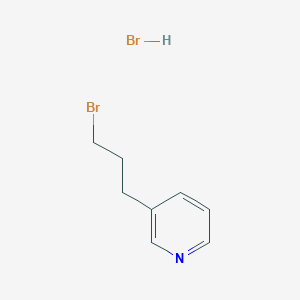
3-O-Benzyl Estradiol
Vue d'ensemble
Description
Estradiol derivatives, such as 3-O-Benzyl Estradiol, are synthesized and studied for their biochemical properties and potential applications in various fields, excluding direct drug use and dosage considerations. These compounds are of interest due to their structural and functional resemblance to natural estrogen hormones, offering insights into estrogen receptor interactions, synthesis pathways, and physicochemical characteristics.
Synthesis Analysis
The synthesis of estradiol derivatives often involves complex organic reactions aimed at introducing specific functional groups or modifying the steroid nucleus. For example, a benzannulation sequence featuring cycloaddition followed by Ramberg−Backlund rearrangement has been developed for the synthesis of enantiomerically pure estradiol, demonstrating the intricate steps involved in steroid synthesis (Rigby, Warshakoon, & Payen, 1999). This approach may be analogous to synthesizing specific estradiol derivatives like this compound, highlighting the role of targeted chemical reactions in achieving desired molecular structures.
Molecular Structure Analysis
The molecular structure of estradiol derivatives is crucial for their biological activity, with specific functional groups and molecular geometry influencing their interaction with estrogen receptors. Studies on estradiol conjugates, such as those involving luminescent polypyridine complexes, shed light on the importance of structural features in determining the compound's photophysical, electrochemical, and binding properties (Lo, Tsang, & Zhu, 2006). These insights are relevant for understanding the molecular structure analysis of this compound.
Chemical Reactions and Properties
The chemical reactivity of estradiol derivatives, including this compound, encompasses their ability to undergo various chemical transformations. These reactions can modify the steroid's functional groups or overall molecular architecture, impacting its biological activity and physicochemical properties. Research on the synthesis and characterization of polymer-estradiol conjugates illustrates the chemical modifications estradiol derivatives can undergo to improve solubility and potential therapeutic applications (Zovko et al., 2004).
Physical Properties Analysis
The physical properties of estradiol derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition and structural configuration. These properties are essential for determining the compound's suitability for specific applications, including pharmaceutical formulations and material science applications. Studies on the physical properties of similar compounds provide valuable insights into understanding the behavior of this compound in different environments.
Chemical Properties Analysis
The chemical properties of this compound, including its acidity, basicity, and reactivity towards other chemical agents, dictate its interactions with biological systems and its stability under various conditions. The synthesis and evaluation of estradiol derivatives for binding affinities and estrogen receptor interactions highlight the significance of chemical properties in determining biological activity (Ye et al., 1993).
Applications De Recherche Scientifique
Propriétés antiprolifératives et antimetastatiques
Quatre diastéréoisomères du 3-O-benzyl estradiol substitué en 16-azidométhyle et leurs deux analogues de l'œstrone ont été testés pour leurs propriétés antiprolifératives contre des lignées de cellules cancéreuses gynécologiques humaines . Les composés ont augmenté les populations hypodiploïdes des cellules cancéreuses du sein, et l'un d'eux a provoqué une perturbation du cycle cellulaire, comme en témoigne la cytométrie en flux . Ces analogues ont considérablement augmenté le taux de polymérisation de la tubuline in vitro . Ils ont également inhibé la migration et la capacité invasive des cellules cancéreuses du sein, comme en témoignent les tests de cicatrisation des plaies et les essais de chambre de Boyden . Étant donné que les deux analogues de l'œstrone ont exercé des activités œstrogéniques remarquables, ils peuvent être considérés comme des candidats médicaments prometteurs pour les malignités indépendantes des hormones .
Contraception hormonale
Les résultats de la recherche ont été rapidement traduits en développement de préparations œstrogéniques applicables cliniquement . L'une des principales applications de ces préparations est dans le domaine de la contraception hormonale .
3. Prévention et traitement du cancer du sein Les préparations œstrogéniques ont été utilisées dans la prévention et le traitement du cancer du sein . Ceci est dû aux propriétés antiprolifératives de certains analogues de l'œstrogène .
Hormonothérapie ménopausique
Les préparations œstrogéniques sont également utilisées dans l'hormonothérapie ménopausique
Mécanisme D'action
Target of Action
3-O-Benzyl Estradiol is a derivative of Estradiol, a naturally occurring hormone that circulates endogenously in females . The primary targets of Estradiol are the Estrogen Receptors (ER), including ERα and ERβ subtypes, which are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor . Once the estrogen receptor has bound to its ligand, it can enter the nucleus of the target cell, regulating gene transcription and formation of messenger RNA . This mRNA makes contact with ribosomes producing specific proteins that express the effect of estradiol upon the target cell .
Biochemical Pathways
Estradiol affects several biochemical pathways. The activation of WNT2/β-catenin pathway and the upregulation of Frizzled 3 (FZD3) are strongly correlated to the deficiency of estrogen . FSH activates the FSHR, a G protein-coupled receptor (GPCR), and Gαs protein, a transducer in FSH signaling, thus leading to the activation of AC and the cAMP/PKA pathway, and finally inducing the expression of aromatase .
Pharmacokinetics
Estradiol is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own . When used for oral or IM administration, estradiol is commonly synthesized as a pro-drug ester . In one pharmacokinetic study, the clearance of orally administered micronized estradiol in postmenopausal women was 29.9±15.5 mL/min/kg .
Result of Action
The molecular and cellular effects of Estradiol’s action are vast and varied. It is used to treat vasomotor symptoms of vulvar and vaginal atrophy in menopause, hypoestrogenism, prevention of postmenopausal osteoporosis, treatment of breast cancer, and advanced androgen-dependent carcinoma of the prostate .
Action Environment
Endocrine-disrupting compounds like bisphenol A, nonylphenol, 4-tert-octylphenol, and estrogen hormones like estradiol, 17α-ethinylestradiol, 17β-estradiol and azole fungicides are found to be abundant in ground and surface water . Environmental factors can influence the compound’s action, efficacy, and stability .
Orientations Futures
The future directions of research on 3-O-Benzyl Estradiol could involve further exploration of its antiproliferative properties and potential applications in the treatment of gynecological cancers . Additionally, the cross talk between estrogen receptor and human epidermal growth factor receptor (HER2) signaling pathways suggests that combinatory therapies may hold the key to enhancement of treatment responses .
Analyse Biochimique
Biochemical Properties
3-O-Benzyl Estradiol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have antiproliferative properties against human gynecological cancer cell lines . This suggests that this compound may interact with enzymes and proteins involved in cell proliferation and growth.
Cellular Effects
This compound has been shown to influence cell function, particularly in cancer cells. It has been found to inhibit the migration and invasive ability of breast cancer cells . This suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to substantially increase the rate of tubulin polymerization in vitro , indicating that it may bind to tubulin and affect its polymerization process.
Metabolic Pathways
This compound is likely involved in metabolic pathways similar to those of estradiol, given its structural similarity. Estradiol is metabolized via various pathways, including hydroxylation and conjugation
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely similar to those of estradiol, given its structural similarity. Estradiol is commonly synthesized as a pro-drug ester for oral or IM administration due to its low oral bioavailability
Subcellular Localization
It is known that estradiol receptors, with which this compound may interact, are typically found in the nucleus of cells .
Propriétés
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-24,26H,7,9,11-14,16H2,1H3/t21-,22-,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTONJCQNAMVMHS-VAFBSOEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461450 | |
| Record name | 3-O-Benzyl Estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14982-15-1 | |
| Record name | 3-O-Benzyl Estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the 16-azidomethyl substituted 3-O-benzyl estrone analogs interact with cells to exert their antiproliferative effects?
A: The research primarily focuses on two estrone analogs, 16AABE and 16BABE. These analogs demonstrate substantial estrogenic activity, as evidenced by a luciferase reporter gene assay []. This suggests they likely interact with estrogen receptors within the cells. While the exact mechanisms of action are not fully elucidated in this study, the observed increase in hypodiploid breast cancer cell populations and cell cycle disturbance caused by 16AABE [] suggest these analogs may induce apoptosis and disrupt cell cycle progression, ultimately leading to the inhibition of cancer cell proliferation. Further research is needed to confirm these mechanisms and explore additional pathways involved.
Q2: What is the impact of the 16-azidomethyl substitution on the activity of these 3-O-benzyl estrone analogs?
A: The study highlights that the 16-azidomethyl substituted estrone analogs, 16AABE and 16BABE, exhibit remarkable antiproliferative activities against human gynecological cancer cell lines []. This suggests that the 16-azidomethyl group plays a crucial role in enhancing the anti-cancer properties of these compounds. Direct comparison with non-substituted 3-O-benzyl estradiol analogs was not performed in this study. Therefore, further research is needed to fully understand the structure-activity relationship and the specific contribution of the 16-azidomethyl substitution to the observed effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




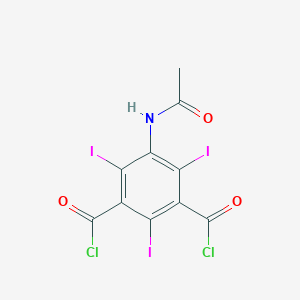
![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)
